
2-Methyl-3-phenylquinoxaline
概要
説明
2-Methyl-3-phenylquinoxaline is a synthetic intermediate useful for pharmaceutical synthesis. It has a molecular formula of C15H12N2 and an average mass of 220.269 Da .
Synthesis Analysis
The synthesis of 2-Methyl-3-phenylquinoxaline derivatives has been reported in several studies . For instance, one study discussed the synthesis of 2-methylquinoxaline derivatives from glycerol and 1,2-phenylenediamines . Another study mentioned the synthesis of quinoxaline diarylamine/heterocyclic amine derivatives via the Buchwald–Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of 2-Methyl-3-phenylquinoxaline consists of a quinoxaline core with a methyl group at the 2-position and a phenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-phenylquinoxaline include its molecular formula (C15H12N2), average mass (220.269 Da), and mono-isotopic mass (220.100052 Da) .科学的研究の応用
Medicinal Chemistry and Drug Development
Quinoxalines, including 2-Methyl-3-phenylquinoxaline, have been explored for their potential as therapeutic agents. Researchers investigate their pharmacological effects, such as antifungal , antibacterial , antiviral , and antimicrobial activities . These properties make them promising candidates for drug discovery.
将来の方向性
Quinoxaline derivatives, including 2-Methyl-3-phenylquinoxaline, continue to be subjects of extensive research due to their wide range of physicochemical and biological activities . Future research directions may include the development of new synthetic strategies, exploration of novel biological activities, and application in the design and development of new pharmaceuticals .
特性
IUPAC Name |
2-methyl-3-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAQDFDMDUFBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323945 | |
| Record name | 2-Methyl-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenylquinoxaline | |
CAS RN |
10130-23-1 | |
| Record name | 2-Methyl-3-phenylquinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2-Methyl-3-phenylquinoxaline act as a ligand in phosphorescent iridium(III) complexes for OLED applications?
A1: Yes, 2-Methyl-3-phenylquinoxaline (Hpqu) can serve as a cyclometalating ligand in the development of phosphorescent neutral iridium(III) complexes. [] These complexes, with a general formula of [Ir(C∧N)2(N∧NB)], incorporate Hpqu alongside other cyclometalating ligands like 2-phenylpyridine (Hppy) and 2-(2,4-difluoro-phenyl)pyridine (Hdfppy). [] Research has demonstrated that these complexes exhibit red emission, making them potentially suitable for use in Organic Light-Emitting Diodes (OLEDs). []
Q2: Does the structure of 2-Methyl-3-phenylquinoxaline influence its photophysical properties in iridium(III) complexes?
A2: Absolutely. The presence of the 2-methyl-3-phenylquinoxaline ligand in iridium(III) complexes significantly impacts their photophysical properties. For instance, when compared to analogous complexes utilizing 2-(naphthalen-2-yl)pyridine as a ligand, the 2-Methyl-3-phenylquinoxaline-based complexes exhibit a larger band gap. [] This results in a blue-shifted emission, evident when comparing the emission maximum of 2-Methyl-3-phenylquinoxaline-based complex (λmax = 523 nm) to its naphthalene analogue (λmax = 577 nm) in acetonitrile solution. []
Q3: Are there any unexpected reactions observed with 2-Methyl-3-phenylquinoxaline when attempting to synthesize iridium(III) complexes?
A3: Interestingly, attempts to synthesize a homoleptic iridium(III) complex using 2-Methyl-3-phenylquinoxaline and Ir(acac)3 did not yield the expected cyclometalation product. [, ] Instead, an unusual annulation reaction occurred, leading to the formation of 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline. [, ] This reaction highlights the potential for 2-Methyl-3-phenylquinoxaline to undergo unanticipated transformations under specific reaction conditions. Further investigations identified Ir(acac)3 as a catalyst and glycerol as a reactant in this annulation process. [, ]
Q4: Can 2-Methyl-3-phenylquinoxaline be modified to tune the emission properties of iridium(III) complexes?
A4: Yes, modifications to the 2-Methyl-3-phenylquinoxaline structure can influence the emission properties of the resulting iridium(III) complexes. For instance, introducing a pyrene substituent at the 6 or 7 position of the 2-Methyl-3-phenylquinoxaline core leads to red-shifted emission compared to the unsubstituted complex. [] This modification allows for the development of deep-red emitting iridium(III) complexes, expanding the potential applications in OLED technology. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

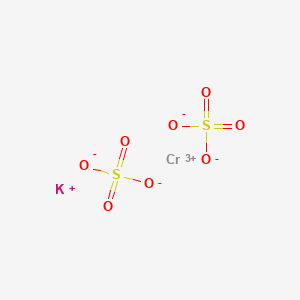
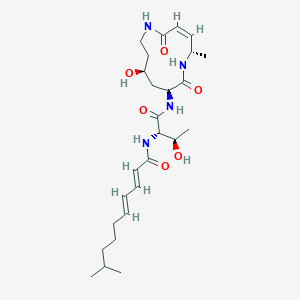

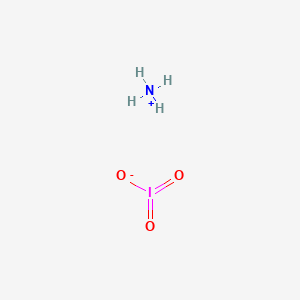
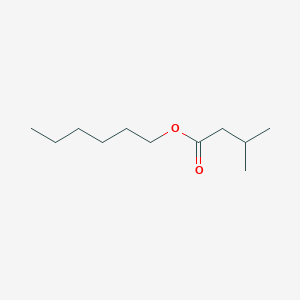
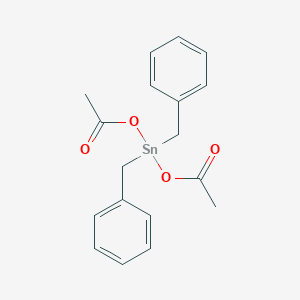

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)

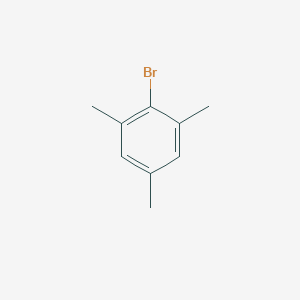
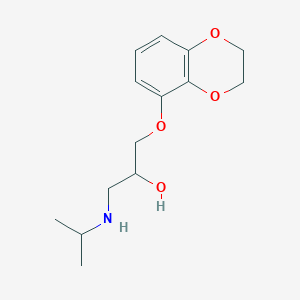

![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
